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Compound of Interest

Compound Name: JB002

Cat. No.: B10855069

Abstract: This technical guide provides an in-depth analysis of Osimertinib (TAGRISSO®), a
third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor
(TKI). It is designed for researchers, scientists, and drug development professionals, offering a
detailed examination of its structural characteristics, physicochemical properties, and
pharmacological profile. This document summarizes quantitative data in structured tables,
provides detailed experimental methodologies for key analyses, and includes mandatory
visualizations of critical pathways and workflows to facilitate a comprehensive understanding of
the compound.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring
specific EGFR mutations.[1][2] Developed by AstraZeneca, it was rationally designed to
selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R)
and the T790M resistance mutation, which often arises after treatment with first- or second-
generation EGFR TKIs.[3][4] A key advantage of Osimertinib is its significantly lower activity
against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared
to earlier-generation inhibitors.[1][5] This guide delves into the core scientific attributes of
Osimertinib that underpin its clinical efficacy.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure features a reactive
acrylamide group that forms a covalent bond with a specific cysteine residue in the ATP-binding
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site of mutant EGFR, leading to irreversible inhibition.[3][6]

o Systematic Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-
methylindol-3-yl)pyrimidin-2-ylJamino]phenyl]prop-2-enamide[7]

e Chemical Formula (Mesylate Salt): C2sH33N702-CH403S[2]

e Molecular Class: Aminopyrimidine[8]

Crystallographic Data

The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron
X-ray powder diffraction.[7][9] The structure is characterized by alternating layers of cation-
anion interactions.[7][9]

Parameter Value Reference
DB ID 6Z4B (in complex with EGFR- (10]
T790M/V948R)

Crystal System Triclinic [71[9]
Space Group P-1 (#2) [71[9]
a 11.42912(17) A [71[9]
b 11.72274(24) A [71[9]
c 13.32213(22) A [71[9]
a 69.0265(5)° [7119]
B 74.5914(4)° [71(°]
y 66.4007(4)° [7]19]
Volume 1511.557(12) A3 [71[9]
Resolution 2.50 A [10]

Physicochemical and Pharmacokinetic Properties
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Osimertinib's properties are crucial for its formulation, absorption, distribution, metabolism, and

excretion (ADME) profile. It is administered orally as a mesylate salt.[2]

Physicochemical Properties

Property Value Source
Molecular Weight (Mesylate

Salt) 596 g/mol [2]
Molecular Weight (Free Base) 499.619 g-mol—1 [2]
Water Solubility 0.0224 mg/mL [11]
logP 4.47 [11]
pKa (Strongest Basic) 8.87 [11]
pKa (Strongest Acidic) 13.64 [11]

| kinetic ( | .

Parameter Value Source

Bioavailability 70% (90% CI 67, 73)

Time to Peak Plasma (Tmax) 6 hours (median) [2][11]

Plasma Protein Binding 95% [11]

Volume of Distribution (Vss/F) 918 L [11]

_ Primarily via CYP3A4/5

Metabolism o ] [2][11][12]

(Oxidation, Dealkylation)
_ _ AZ7550, AZ5104 (each ~10%

Active Metabolites [11][13]
of parent exposure)

Elimination Half-Life (t%2) 48 hours (mean) [2][11]

Oral Clearance (CL/F) 14.3L/h [2][11]

Excretion 68% Feces, 14% Urine [2][11][14]
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Pharmacological Properties and Mechanism of
Action

Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits mutant forms
of EGFR.[3][15]

Mechanism of Action

The primary mechanism of action involves the irreversible, covalent binding of Osimertinib's
acrylamide group to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][5]
[15] This binding blocks ATP from accessing the kinase domain, thereby preventing receptor
phosphorylation and inhibiting the downstream signaling cascades crucial for tumor cell
proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6][15]
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Caption: Osimertinib's inhibition of the EGFR signaling cascade.
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Target Selectivity and Potency

Osimertinib exhibits remarkable selectivity for mutant EGFR over wild-type EGFR, which is a
key factor in its clinical safety profile.[3][8]

Target ICs0 (Mean) Potency vs. WT Source
EGFR (T790M Mutant )

] <15 nM ~32-124x higher [3]
Cell Lines)
EGFR (L858R/T790M .

) ~200x higher [3][8]

Recombinant)
EGFR (Wild-Type) 480-1865 nM Baseline [3]

Summary of Clinical Efficacy

Osimertinib has demonstrated significant clinical benefits in major phase Il trials, establishing it
as a standard of care.

] Patient Treatment
Trial ) Key Outcome Source
Population Arms
Stage IB-IIIA,
EGFR-mutated Osimertinib vs. 2-year DFS: 89%
ADAURA [16]
NSCLC Placebo vs. 53%
(adjuvant setting)
1st-line, ) o Median PFS:
Osimertinib vs.
FLAURA advanced EGFR- 18.9 vs. 10.2 [17]
1st-gen TKI
mutated NSCLC months
Significant OS
1st-line, Osimertinib + improvement
FLAURA2 advanced EGFR- Chemo vs. (median OS ~4 [18][19]
mutated NSCLC Osimertinib years with
combo)
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Experimental Protocols
X-ray Crystallography for Structural Determination

This protocol provides a generalized workflow for determining the crystal structure of a protein-
ligand complex, such as EGFR bound to Osimertinib.

o Protein Expression and Purification: The EGFR kinase domain (e.g., T790M/V948R mutant)
is expressed in a suitable system (e.g., insect cells) and purified using chromatography
techniques (e.g., affinity, ion exchange, size exclusion).

o Complex Formation: The purified EGFR protein is incubated with a molar excess of
Osimertinib to ensure saturation of the binding site.

o Crystallization: The protein-ligand complex is subjected to high-throughput screening of
various crystallization conditions (e.g., pH, precipitants, temperature) using vapor diffusion
methods (sitting or hanging drop).

o Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam,
typically at a synchrotron source. Diffraction data are collected on a detector.[10][20]

» Structure Solution and Refinement: The diffraction data are processed to solve the phase
problem, often using molecular replacement with a known EGFR structure. An initial model is
built into the electron density map and iteratively refined to produce the final, high-resolution
structure.[7][20]

In Vitro Kinase Inhibition Assay (ICso Determination)

This protocol outlines a typical method to measure the potency of Osimertinib against various
EGFR forms.
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Caption: Workflow for an in vitro kinase inhibition assay.

Synthesis of Osimertinib Mesylate
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The synthesis of Osimertinib is a multi-step process. A generalized workflow is presented
below, based on published synthetic routes.[4][21][22]

o Intermediate Synthesis: Key intermediates are prepared, including the pyrimidine core and
the substituted aniline side chain. A crucial step involves the coupling of N-(4-fluoro-2-
methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine with N,N,N'-trimethyl-
1,2-ethanediamine.[22]

» Nitro Group Reduction: The nitro group on the aniline intermediate is reduced to an amino
group, typically using agents like iron in an acidic medium.[4]

o Acrylamide Moiety Formation: The resulting triamine compound is acylated using 3-
chloropropanoyl chloride.[4][23]

o Elimination Reaction: An elimination reaction is performed, often using a mild base like
triethylamine, to form the reactive acryloyl group, yielding the Osimertinib free base.[22][23]

e Salt Formation: The Osimertinib base is treated with methanesulfonic acid in a suitable
solvent system (e.g., acetone/water) to crystallize the final, stable Osimertinib mesylate
product.[22][23]

1. Intermediate - | 2. Nitro . 3. Acylation . 4. Elimination 5. Salt Formation
Coupling ™| Reduction | (Amide Bond Formation) "| (Acrylamide Formation) (Y ESYE)]

Click to download full resolution via product page

Caption: Simplified chemical synthesis workflow for Osimertinib.

Conclusion

Osimertinib represents a significant advancement in targeted cancer therapy. Its unique
structural features enable a potent and selective mechanism of action, leading to a robust
pharmacological profile characterized by high efficacy against mutant EGFR and a manageable
safety profile. The comprehensive data presented in this guide, from crystallographic details to
clinical outcomes, underscore the molecular basis for its success and provide a foundational
resource for ongoing research and development in the field of oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.targetedonc.com/view/osimertinib-plus-chemotherapy-significantly-extends-survival-in-advanced-egfrm-nsclc
https://www.pharmacytimes.com/view/osimertinib-plus-chemo-significantly-extends-survival-for-patients-with-lung-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC7734789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7734789/
https://www.researchgate.net/publication/396988299_Synthetic_Strategies_in_the_Preparation_of_Osimertinib
https://patents.google.com/patent/WO2022132046A1/en
https://patents.google.com/patent/WO2022132046A1/en
https://patents.google.com/patent/WO2021111462A1/en
https://patents.google.com/patent/WO2021111462A1/en
https://www.benchchem.com/product/b10855069#compound-name-structural-analysis-and-properties
https://www.benchchem.com/product/b10855069#compound-name-structural-analysis-and-properties
https://www.benchchem.com/product/b10855069#compound-name-structural-analysis-and-properties
https://www.benchchem.com/product/b10855069#compound-name-structural-analysis-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10855069?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

